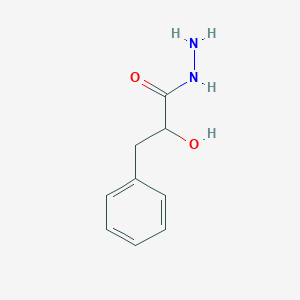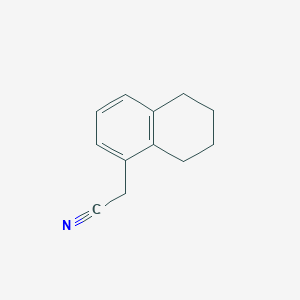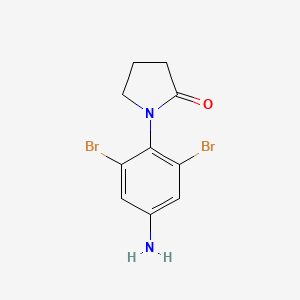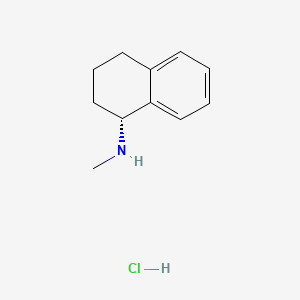
2-Hydroxy-3-phenylpropanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-phenylpropanehydrazide is an organic compound with the molecular formula C9H12N2O2 It is a hydrazide derivative, characterized by the presence of a hydroxyl group and a phenyl group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenylpropanehydrazide typically involves the reaction of 2-hydroxy-3-phenylpropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazide derivative, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis.
化学反応の分析
Types of Reactions
2-Hydroxy-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-3-phenylpropanehydrazide.
Reduction: The hydrazide group can be reduced to form the corresponding amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-Oxo-3-phenylpropanehydrazide
Reduction: 2-Hydroxy-3-phenylpropylamine
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
2-Hydroxy-3-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Hydroxy-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazide groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-phenylpropanoic acid: The precursor in the synthesis of 2-Hydroxy-3-phenylpropanehydrazide.
3-Phenylpropanehydrazide: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Oxo-3-phenylpropanehydrazide: An oxidized derivative with distinct chemical behavior.
Uniqueness
This compound is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer specific reactivity and potential biological activities
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-hydroxy-3-phenylpropanehydrazide |
InChI |
InChI=1S/C9H12N2O2/c10-11-9(13)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6,10H2,(H,11,13) |
InChIキー |
QVILKFDBSQLEHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)

![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)

![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)



amine](/img/structure/B13473061.png)



